N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-thienyl)-1-pyrrolidinecarboxamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-thienyl)-1-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.10381361 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antitumor Activity
Research has focused on the synthesis of novel thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives for potential antitumor and antibacterial applications. For instance, compounds exhibiting significant in vitro activity against human tumor cell lines such as liver cancer (HepG-2), colon cancer (HT-29), and lung cancer (NCI-H460) have been developed. These findings highlight the importance of these compounds in the development of new antitumor agents Hafez, Alsalamah, & El-Gazzar, 2017.
Antimicrobial Activity
Another area of application is the synthesis and study of antimicrobial activity. Certain derivatives have shown high activity against Gram-positive and Gram-negative bacteria, suggesting their potential as novel antibacterial agents. This is particularly relevant for addressing antibiotic resistance Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015.
Novel Fused Systems and Heteroaromatic Derivatives
The chemical versatility of these compounds allows for the synthesis of novel fused systems and heteroaromatic derivatives, expanding the toolbox available for organic and medicinal chemists. For example, research has led to the development of new heteroaromatic benzo[1,4]dioxine derivatives, showcasing the compounds' utility in synthesizing diverse molecular architectures Storsberg, Schollmeyer, & Ritter, 2003.
Advanced Material Science Applications
In the realm of material science, these compounds have been explored for their optical properties and potential in creating conducting polymers with novel properties, such as aggregation-enhanced emission and multi-stimuli-responsive behaviors. This research indicates the broad applicability of these compounds beyond medicinal chemistry, into materials science and engineering Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophen-2-ylpyrrolidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(19-7-1-3-13(19)16-4-2-10-23-16)18-12-5-6-14-15(11-12)22-9-8-21-14/h2,4-6,10-11,13H,1,3,7-9H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIQEKZZRKYEQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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